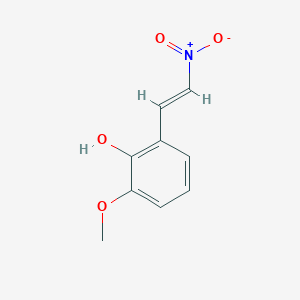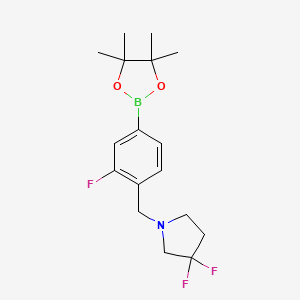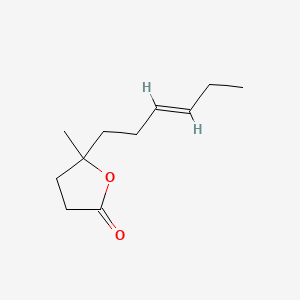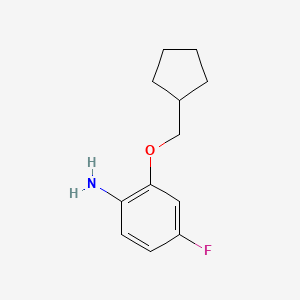![molecular formula C34H40N2O5 B12076868 (3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)
(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[®-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor13cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione is a complex organic molecule with a unique structure. It features multiple chiral centers and a combination of indole and cytochalasin frameworks, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, including the formation of the indole moiety and the cytochalasin framework. The key steps typically involve:
- Formation of the Indole Moiety : This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Construction of the Cytochalasin Framework : This involves a series of cyclization and functional group transformations, often using reagents like Grignard reagents, organolithium compounds, and various protecting groups to control the stereochemistry and regiochemistry of the product.
Industrial Production Methods: Industrial production of such complex molecules often relies on advanced techniques like flow chemistry, which allows for precise control over reaction conditions and scalability. Catalysts and automated systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
- Reduction : Reduction reactions can target the carbonyl groups, converting them into alcohols.
- Substitution : The indole moiety can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups.
- Oxidation : Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
- Reduction : Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are employed.
- Substitution : Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject in synthetic organic chemistry.
Biology: In biological research, the compound’s interaction with cellular components is of interest, particularly its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are explored, including its ability to interact with specific molecular targets in disease pathways.
Industry: In the industrial sector, the compound’s unique properties can be leveraged in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the cytochalasin framework can disrupt cellular processes by binding to actin filaments.
Comparison with Similar Compounds
Similar Compounds:
- Cytochalasin B : Another member of the cytochalasin family, known for its ability to inhibit actin polymerization.
- Indole-3-acetic acid : A simpler indole derivative with biological activity as a plant hormone.
Uniqueness: The compound’s combination of indole and cytochalasin frameworks, along with its specific stereochemistry, makes it unique compared to other similar compounds. This uniqueness contributes to its distinct reactivity and biological activity.
Properties
Molecular Formula |
C34H40N2O5 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
(3Z,7Z,11Z)-16-ethyl-6,14-dihydroxy-18-[1-(1H-indol-3-yl)ethyl]-7,9-dimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione |
InChI |
InChI=1S/C34H40N2O5/c1-6-22-21(5)32(40)25-12-9-10-18(2)16-19(3)31(39)27(37)14-15-28(38)34(25)29(22)30(36-33(34)41)20(4)24-17-35-26-13-8-7-11-23(24)26/h7-9,11-18,20,22,25,29-32,35,39-40H,5-6,10H2,1-4H3,(H,36,41)/b12-9-,15-14-,19-16- |
InChI Key |
PTACSLBMGBVOKZ-XPHKQWCYSA-N |
Isomeric SMILES |
CCC1C2C(NC(=O)C23C(/C=C\CC(/C=C(\C(C(=O)/C=C\C3=O)O)/C)C)C(C1=C)O)C(C)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CCC1C2C(NC(=O)C23C(C=CCC(C=C(C(C(=O)C=CC3=O)O)C)C)C(C1=C)O)C(C)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




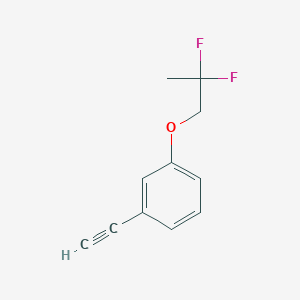
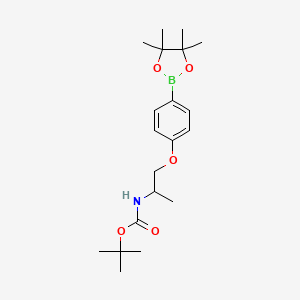

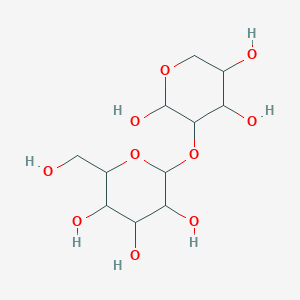
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)

